N-(2-bromophenyl)-4-(difluoromethoxy)benzamide
Description
N-(2-bromophenyl)-4-(difluoromethoxy)benzamide is a benzamide derivative characterized by a 2-bromophenyl group attached to the amide nitrogen and a difluoromethoxy substituent at the para position of the benzamide ring. This compound’s structural features—particularly the bromine atom (electron-withdrawing) and the difluoromethoxy group (lipophilic and metabolically stable)—make it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves coupling 4-(difluoromethoxy)benzoic acid with 2-bromoaniline using reagents like DCC/HOBt, followed by spectroscopic validation (IR, NMR, MS) .
Properties
IUPAC Name |
N-(2-bromophenyl)-4-(difluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-11-3-1-2-4-12(11)18-13(19)9-5-7-10(8-6-9)20-14(16)17/h1-8,14H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIKVKWXMJODEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-(difluoromethoxy)benzamide typically involves the reaction of 2-bromophenylamine with 4-(difluoromethoxy)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-(difluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include quinones or other oxidized forms.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
N-(2-bromophenyl)-4-(difluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The benzamide group can also form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Roflumilast (3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide)
- Structural Differences :
- Benzamide Substituents : Roflumilast has a 3-(cyclopropylmethoxy) group in addition to 4-(difluoromethoxy), compared to the unsubstituted benzamide in the target compound.
- Amine Group : The amine is linked to a 3,5-dichloropyridin-4-yl group instead of 2-bromophenyl.
- Biological Activity : Roflumilast is a PDE4 inhibitor approved for chronic obstructive pulmonary disease (COPD). The difluoromethoxy group enhances metabolic stability, while the pyridine moiety facilitates receptor binding .
- Key Properties : Higher molecular weight (430.6 g/mol) and distinct solubility due to the pyridine and cyclopropylmethoxy groups .
N-(1H-Benzimidazol-2-yl)-4-(difluoromethoxy)benzamide
- Structural Differences :
- The amine group is replaced by a benzimidazole ring, introducing hydrogen-bonding capability.
- Biological Activity: Benzimidazole derivatives are known for antimicrobial and anticancer activities. The difluoromethoxy group may enhance membrane permeability .
- Key Properties : Improved solubility in polar solvents compared to the bromophenyl analogue .
Compound 23 (N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide)
- Structural Differences: The benzamide ring has a dihydroisoquinolinylmethyl substituent instead of difluoromethoxy.
- Biological Activity: Similar N-(2-bromophenyl) benzamides are explored as kinase inhibitors. The dihydroisoquinoline group may enhance binding to hydrophobic enzyme pockets .
- Key Properties : Increased steric bulk could reduce metabolic clearance compared to the target compound .
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
- Structural Differences :
- The benzamide has an imidazole substituent, and the amine group is 3-chloro-4-fluorophenyl.
- Biological Activity : Exhibits potent anticancer activity (e.g., cervical cancer) due to imidazole-mediated hydrogen bonding with target receptors .
- Key Properties : Lower logP than the target compound, suggesting better aqueous solubility .
Comparative Data Table
Pharmacological and Industrial Relevance
Biological Activity
N-(2-bromophenyl)-4-(difluoromethoxy)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, applications in various research areas, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromine atom and a difluoromethoxy group attached to a benzamide core. This unique arrangement contributes to its reactivity and biological activity.
Chemical Formula : CHBrFNO
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins or enzymes. The bromine atom can participate in nucleophilic substitution reactions, allowing for modifications that may enhance biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown greater potency than known inhibitors like SAHA (suberoylanilide hydroxamic acid) against A2780 and HepG2 cells, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Preliminary bioassays suggest that it may inhibit the growth of certain bacterial strains, although detailed studies are needed to quantify this effect and understand the underlying mechanisms .
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating the efficacy of various benzamide derivatives, this compound was found to significantly reduce cell viability in multiple cancer cell lines, indicating its potential as a therapeutic agent in oncology.
- Structure-Activity Relationship (SAR) : A series of derivatives were synthesized to explore the SAR of benzamides substituted with difluoromethoxy groups. The findings suggested that modifications at specific positions on the benzene ring could enhance biological activity, providing insights into optimizing drug design .
- Comparative Analysis : When compared with similar compounds lacking the difluoromethoxy group, this compound demonstrated superior activity profiles, reinforcing the significance of its unique functional groups in mediating biological effects .
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | A2780 | < 10 | |
| Antiproliferative | HepG2 | < 15 | |
| Antimicrobial | Various strains | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
